molecular formula C9H6FNO3 B8462898 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID

Cat. No.: B8462898
M. Wt: 195.15 g/mol
InChI Key: DHLRZZROPUQGLE-UHFFFAOYSA-N
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Description

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID is an organic compound with the molecular formula C9H6FNO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (–CN), a fluoro group (–F), and a methoxy group (–OCH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

5-cyano-4-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C9H6FNO3/c1-14-8-3-7(10)5(4-11)2-6(8)9(12)13/h2-3H,1H3,(H,12,13)

InChI Key

DHLRZZROPUQGLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with 4-fluoro-2-methoxybenzoic acid, the compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the cyano and fluoro groups, the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated derivatives.

    Nucleophilic Substitution: Products include substituted benzoic acids.

    Reduction: Products include aminobenzoic acids.

Scientific Research Applications

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the cyano and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxybenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    5-Cyano-2-methoxybenzoic acid: Lacks the fluoro group, affecting its electronic properties and reactivity.

    4-Cyano-2-fluorobenzoic acid: Lacks the methoxy group, influencing its solubility and reactivity.

Uniqueness

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID is unique due to the combination of the cyano, fluoro, and methoxy groups on the benzene ring. This unique combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyano-4-fluoro-2-methoxybenzoic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A plausible route involves:

Methoxy Introduction : Start with 2-methoxybenzoic acid derivatives (e.g., via alkylation or demethylation protection strategies) .

Fluorination : Electrophilic fluorination or halogen exchange (e.g., using DAST or KF in polar aprotic solvents) at the 4-position, as demonstrated in fluorinated benzoic acid syntheses .

Cyano Substitution : Introduce the cyano group at the 5-position via Sandmeyer reaction or Pd-catalyzed cyanation .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of fluorinating agents (e.g., excess Selectfluor for improved yields) and use anhydrous conditions to minimize hydrolysis of intermediates .

Q. What purification techniques are recommended to achieve >97% purity for this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) at 60°C, leveraging solubility differences of fluorinated benzoic acids .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation .
  • Quality Control : Validate purity via ¹H/¹³C NMR (e.g., absence of methoxy or fluorine coupling in undesired positions) and LC-MS .

Q. How can structural characterization be performed to confirm regiochemistry?

  • Methodological Answer :

  • NMR Analysis :
  • ¹⁹F NMR to confirm fluorine position (δ ~ -110 ppm for aromatic fluorine) .
  • ¹H NMR to verify methoxy (δ 3.8–4.0 ppm) and benzoic acid protons (δ 8.0–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ at m/z 208.0274) and fragmentation patterns .
  • X-ray Crystallography : If crystalline, compare unit cell parameters with analogous fluorinated benzoic acids .

Q. What are the stability considerations for long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis of the cyano group .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed cyano (→ carboxylic acid) or demethylated derivatives .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling in NMR)?

  • Methodological Answer :

  • Iterative Refinement : Re-examine synthesis steps (e.g., trace solvents like DMSO-d₆ may cause shifts; use CDCl₃ for clarity) .
  • Computational Modeling : Compare experimental ¹H/¹⁹F NMR shifts with DFT-predicted values (e.g., Gaussian or ORCA software) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbon connectivity in ambiguous regions .

Q. What mechanistic insights exist for the reactivity of the cyano group in cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Studies : Test Pd-catalyzed Suzuki-Miyaura coupling using aryl boronic acids. The electron-withdrawing cyano group may enhance oxidative addition but require milder bases (e.g., K₂CO₃ vs. Cs₂CO₃) .
  • Kinetic Profiling : Use in-situ IR or UV-Vis to monitor reaction rates under varying temperatures (25–80°C). Compare with non-fluorinated analogs to assess electronic effects .

Q. How can degradation pathways be systematically analyzed under acidic/basic conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1M HCl (24h) and 0.1M NaOH (24h) at 37°C. Identify products via LC-MS:
  • Acidic Hydrolysis : Cyano → amide → carboxylic acid.
  • Basic Hydrolysis : Direct conversion of cyano to carboxylate .
  • Mechanistic Probes : Use ¹⁸O-labeled water in hydrolysis studies to track oxygen incorporation into degradation products .

Q. What advanced applications exist in materials science or medicinal chemistry?

  • Methodological Answer :

  • Coordination Chemistry : Screen for metal-binding activity (e.g., with Cu²⁺ or Fe³⁺) via UV-Vis titration. Fluorinated benzoic acids often exhibit unique chelation behavior .
  • Drug Design : Use the compound as a building block for kinase inhibitors. The fluorine and cyano groups enhance binding to hydrophobic pockets and improve metabolic stability .

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